2-(2,3-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid
Description
Historical Development of Thiazole-4-carboxylic Acid Derivatives
Thiazole-4-carboxylic acid derivatives have been investigated since the mid-20th century, with early work focusing on their synthesis via halomethylthiazole intermediates. For instance, the hydrolysis of 4-chloromethylthiazole using sulfuric acid, followed by nitric acid oxidation, yielded thiazole-4-carboxylic acid with 65–94.5% efficiency. These methods established foundational protocols for functionalizing the thiazole core.
The discovery of 2-aminothiazoline-4-carboxylic acid (ACTA) as a biomarker for cyanide poisoning further highlighted the biological relevance of thiazole carboxylates. By the early 2000s, bioisosteric replacement strategies led to derivatives like thiazole-4-carboxylic acid thiazol-2-ylamide (TCAT), which exhibited selective inhibition of methionine aminopeptidases (MetAPs), critical enzymes in bacterial and cancer cell proliferation.
Significance in Heterocyclic Medicinal Chemistry
Thiazole-4-carboxylic acids occupy a privileged niche in drug design due to their dual functionality: the thiazole ring provides metabolic stability, while the carboxylic acid group enables hydrogen bonding with biological targets. For example, TCAT derivatives demonstrated nanomolar activity against MetAP-1, underscoring their potential as antimicrobial agents.
The introduction of aryl substituents, such as the 2,3-dimethoxyphenyl group in 2-(2,3-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid, enhances binding affinity to hydrophobic enzyme pockets. This modification mirrors strategies employed in kinase inhibitor development, where methoxy groups improve solubility and target engagement.
Table 1: Key Thiazole-4-carboxylic Acid Derivatives and Their Applications
Research Evolution and Current Knowledge Landscape
Recent advances in combinatorial chemistry have enabled the diversification of thiazole-4-carboxylic acid scaffolds. The compound this compound (CAS 949977-50-8) exemplifies this trend, with its synthesis involving Friedländer-type condensations between dimethoxybenzaldehydes and cysteine derivatives. Innovations in oxidation protocols, such as the use of HNO₃/H₂SO₄ mixtures, have optimized yields to >85%.
Structural characterization via NMR and X-ray crystallography confirms the planar geometry of the thiazole ring and the orthogonal orientation of the dimethoxyphenyl group, which may influence π-π stacking interactions in protein binding. Despite these insights, the compound’s specific pharmacological targets remain underexplored compared to analogues like the SMART (4-substituted methoxybenzoyl-aryl-thiazole) series, which show antiproliferative activity in cancer models.
Structural Relevance in Drug Discovery Paradigms
The molecular architecture of this compound offers multiple vectors for derivatization. The carboxylic acid at position 4 can form salts or amides to modulate pharmacokinetics, while the 2,3-dimethoxyphenyl moiety provides a scaffold for introducing substituents that fine-tune electronic and steric properties.
Table 2: Synthetic Routes to Thiazole-4-carboxylic Acids
Comparative studies with 2-(3,4-dimethoxyphenyl) analogues (CAS 132307-22-3) reveal that substituent positioning profoundly affects solubility and crystallinity, critical factors in formulation. Quantum mechanical calculations suggest that the 2,3-dimethoxy configuration induces a dipole moment orthogonal to the thiazole plane, potentially enhancing interaction with polar enzyme active sites.
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-16-9-5-3-4-7(10(9)17-2)11-13-8(6-18-11)12(14)15/h3-6H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGFKWQSOKFMQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of 2,3-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The aromatic ring and thiazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or thiazole moiety.
Scientific Research Applications
2-(2,3-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The substituents on the phenyl ring significantly influence electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Donating vs. In contrast, nitro (-NO₂) or halogen (-F, -Cl) substituents withdraw electron density, increasing acidity and altering solubility .
- Steric Effects : The 2,3-dimethoxyphenyl group introduces steric hindrance, which may affect regioselectivity in reactions (e.g., acylation), though suggests this effect may be negligible in certain contexts .
Anti-AgrA Activity
- 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid demonstrated strong binding to AgrA, a quorum-sensing receptor in Gram-positive bacteria, with docking scores comparable to FDA-approved inhibitors like savirin .
- Halogenated Analogs : 2-(2,6-Difluorophenyl) and 2-(3-nitrophenyl) derivatives were computationally validated as AgrA inhibitors, suggesting electron-withdrawing groups may enhance target binding .
Biological Activity
2-(2,3-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in antifungal and antiviral contexts. This article provides a comprehensive overview of its biological activities, synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with substituted phenyl groups. The structure is confirmed through various spectroscopic techniques such as IR, NMR (both and ), and mass spectrometry.
Antifungal Activity
Research has demonstrated that derivatives of thiazole compounds exhibit significant antifungal properties. A study reported that several thiazole derivatives showed good fungicidal activity against multiple fungal strains at concentrations as low as 50 μg/mL. Notably, compounds 4b and 4i exhibited over 50% inhibition against six tested fungi .
Antiviral Activity
In addition to antifungal properties, thiazole derivatives have shown promising antiviral activity. Compounds such as 4c and 4e displayed high efficacy against Tobacco Mosaic Virus (TMV) in various models including protective and curative assays at concentrations around 100 μg/mL . These findings suggest the potential for these compounds in agricultural applications as plant protectants.
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds can often be correlated with their structural features. For instance:
- Substituents on the phenyl ring : The presence of electron-donating groups such as methoxy increases the potency against certain pathogens.
- Positioning of functional groups : The carboxylic acid group at the 4-position plays a crucial role in enhancing biological activity by facilitating interactions with target enzymes or receptors.
Case Studies
Several studies have explored the biological activities of thiazole derivatives:
- Fungicidal Activity : A series of novel thiazole derivatives were synthesized and evaluated for their antifungal properties. Among them, compounds with methoxy substitutions showed enhanced activity against fungal pathogens .
- Antiviral Efficacy : In vivo studies have indicated that specific thiazole derivatives can significantly reduce viral load in infected plants when applied at optimal concentrations .
- Antimicrobial Properties : Thiazoles have also been investigated for their antimicrobial properties against bacterial strains, demonstrating a broad spectrum of activity that warrants further exploration for potential drug development .
Summary Table of Biological Activities
| Activity Type | Compound(s) | Concentration (μg/mL) | Observations |
|---|---|---|---|
| Antifungal | 4b, 4i | 50 | >50% inhibition against six fungi |
| Antiviral | 4c, 4e | 100 | High efficacy against TMV |
| Antimicrobial | Various | Varies | Broad spectrum activity |
Q & A
Q. What are the common synthetic routes for 2-(2,3-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid?
The synthesis of this compound typically involves cyclization reactions. A general method includes:
- Step 1: Preparation of a 2,3-dimethoxyphenyl-substituted precursor, such as 2,3-dimethoxybenzaldehyde.
- Step 2: Reaction with thiosemicarbazide to form a thiosemicarbazone intermediate.
- Step 3: Cyclization using dehydrating agents (e.g., phosphorus oxychloride) to construct the thiazole ring .
- Step 4: Acidic hydrolysis or oxidation to introduce the carboxylic acid moiety.
Purification is typically achieved via recrystallization or column chromatography.
Q. How is the structure of this compound characterized in research settings?
Structural elucidation employs:
- NMR Spectroscopy (¹H, ¹³C): To confirm substituent positions and ring connectivity.
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the carboxylic acid at ~1700 cm⁻¹).
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline): Provides absolute stereochemical confirmation .
Q. What are the primary biochemical applications of this compound?
It is used in:
- Enzyme Inhibition Assays : As a competitive inhibitor due to its structural resemblance to natural substrates (e.g., in studies targeting oxidoreductases or transferases).
- Receptor Binding Studies : To probe interactions with proteins via fluorescence polarization or SPR assays.
- Analytical Chemistry : As a reference standard in HPLC or LC-MS for quantifying related metabolites in biological matrices .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
Key optimization parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalyst Use : Lewis acids (e.g., ZnCl₂) may accelerate thiazole ring formation.
- Temperature Control : Elevated temperatures (80–100°C) improve reaction kinetics but require careful monitoring to avoid decomposition.
- Protection/Deprotection : Methoxy groups may require protection (e.g., acetyl) during acidic steps to prevent demethylation .
Q. What computational methods are used to predict the bioactivity of thiazole-carboxylic acid derivatives?
- Molecular Docking : Screens binding affinities to target proteins (e.g., using AutoDock Vina).
- QSAR Modeling : Correlates substituent effects (e.g., methoxy vs. chloro groups) with activity trends.
- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Structural data from databases like PubChem (InChIKey:ANTJCNIMRNBFMJ-UHFFFAOYSA-N) provide foundational inputs for these models .
Q. How do researchers address contradictions in reported biological activity data for structurally similar compounds?
Contradictions may arise due to:
- Substituent Variability : Methoxy groups (electron-donating) vs. chloro (electron-withdrawing) alter electronic and steric profiles.
- Assay Conditions : Differences in pH, buffer systems, or enzyme isoforms.
- Purity Verification : Impurities >3% (e.g., unreacted precursors) can skew results; rigorous HPLC or GC-MS validation is critical .
Comparative studies using standardized protocols (e.g., IC₅₀ determination under identical conditions) are recommended.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
